Avizafone Dihydrobromide is a chemical compound primarily recognized for its pharmacological applications. It is a derivative of the compound Avizafone, which has been studied for its potential therapeutic benefits. The dihydrobromide salt form enhances its solubility and bioavailability, making it more suitable for pharmaceutical formulations.
Avizafone Dihydrobromide is synthesized through various chemical processes, with its precursor compounds derived from natural and synthetic sources. The synthesis often involves the modification of existing chemical structures to enhance their efficacy and safety profiles.
Avizafone Dihydrobromide belongs to the class of organic compounds known as amines, specifically focusing on its role as a pharmacologically active agent. It is categorized under the broader classification of pharmaceutical compounds, particularly those targeting neurological and psychological disorders.
The synthesis of Avizafone Dihydrobromide typically involves several steps, including the formation of intermediates that are subsequently converted into the final compound.
Avizafone Dihydrobromide has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity.
Avizafone Dihydrobromide participates in several chemical reactions that can modify its structure or reactivity:
The mechanism by which Avizafone Dihydrobromide exerts its effects involves interaction with specific biological targets:
Avizafone Dihydrobromide is primarily utilized in pharmaceutical research for:
The compound's unique properties make it a valuable candidate for further research aimed at developing effective therapeutic agents targeting neurological disorders.
Avizafone dihydrobromide (CAS 60067-15-4) is systematically named as (S)-2,6-diamino-N-(2-((2-benzoyl-4-chlorophenyl)(methyl)amino)-2-oxoethyl)hexanamide dihydrobromide. It belongs to the peptide-derived prodrug class and is alternatively designated as Prodiazepam dihydrobromide or Ro 03-7355/000, reflecting its role as a diazepam precursor [1] [4]. The core structure integrates three key moieties:
Stereochemistry at the C2 position of the lysine chain is exclusively (S)-configured, a critical feature for enzymatic recognition and conversion efficacy. The dihydrobromide salt form enhances aqueous solubility, facilitating parenteral or intranasal delivery [4] .
Avizafone dihydrobromide has the empirical formula C₂₂H₂₉Br₂ClN₄O₃, with a molecular weight of 592.75 g/mol (theoretical monoisotopic mass: 590.03 g/mol) [1] [2]. The mass discrepancy arises from the presence of bromine isotopes (⁷⁹Br and ⁸¹Br). Elemental composition is:
Table 1: Molecular Properties of Avizafone Dihydrobromide
Property | Value |
---|---|
Empirical Formula | C₂₂H₂₉Br₂ClN₄O₃ |
Molecular Weight (g/mol) | 592.75 |
Heavy Atom Count | 30 |
Rotatable Bond Count | 10 |
Hydrogen Bond Donors | 3 (amine groups) |
Hydrogen Bond Acceptors | 5 (carbonyl oxygens) |
Topological Polar Surface Area | 110 Ų |
Deuterated analogs replace five hydrogen atoms with deuterium at the benzoyl ring (positions 2,3,4,5,6), yielding Avizafone-d5 dihydrobromide (CAS 1356022-34-8). This isotopologue has:
Deuteration alters physicochemical properties minimally but significantly enhances metabolic stability. The SMILES notation clarifies deuterium placement:
ClC1=CC(C(C2=C([2H])C([2H])=C([2H])C([2H])=C2[2H])=O)=C(N(C(CNC([C@@H](N)CCCCN)=O)=O)C)C=C1.Br.Br
Deuterated variants serve as internal standards in LC-MS pharmacokinetic studies, eliminating analytical interference from endogenous compounds [3] [6].
Table 2: Deuterated Analogs of Avizafone Dihydrobromide
Compound | CAS Number | Molecular Formula | Use Case |
---|---|---|---|
Avizafone-d5 dihydrobromide | 1356022-34-8 | C₂₂H₂₄D₅Br₂ClN₄O₃ | Metabolic tracer studies |
Avizafone (unlabelled) | 60067-15-4 | C₂₂H₂₉Br₂ClN₄O₃ | Bioactivity reference |
Avizafone dihydrobromide exhibits distinct stability profiles under various stressors:
Hydrolytic Stability
Oxidative Stability
Thermal Stability
Table 3: Stability Parameters Under Stress Conditions
Stress Condition | Observation | Stabilization Strategy |
---|---|---|
Aqueous Hydrolysis (pH 7.4) | Rapid conversion to diazepam (t₁/₂=4.2 min) | Lyophilization with trehalose |
Plasma Enzymes | Half-life: 2.7–4.2 min across species | N/A (intended conversion) |
Thermal Stress (25°C) | Days-weeks stability | Storage at −20°C |
Photooxidation | Benzoyl cleavage | Amber glass, inert atmosphere |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: